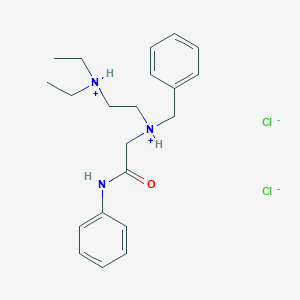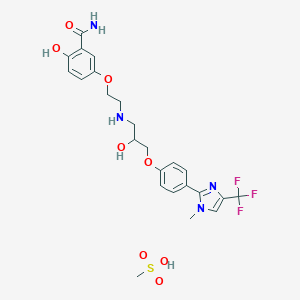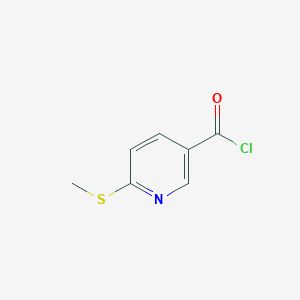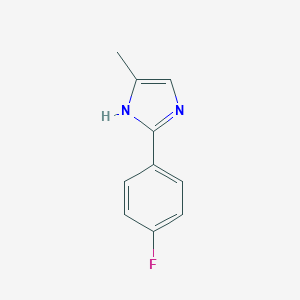
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine, commonly known as Fmoc-Lys(Azido)-Wang resin, is a chemical compound used in scientific research for peptide synthesis. It is a resin-bound amino acid derivative that is widely used in the field of biochemistry for the preparation of peptides and proteins.
Wirkmechanismus
The mechanism of action of Fmoc-Lys(Azido)-Wang resin involves the attachment of the amino acid derivative to a resin bead, which acts as a support for the synthesis of the peptide or protein. The resin-bound amino acid is then subjected to a series of chemical reactions, including deprotection, coupling, and cleavage, to form the desired peptide or protein.
Biochemical and Physiological Effects:
Fmoc-Lys(Azido)-Wang resin does not have any biochemical or physiological effects as it is a chemical compound used in scientific research for peptide synthesis. It is not intended for human consumption and should only be used in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-Lys(Azido)-Wang resin in lab experiments include its ability to synthesize large and complex peptides and proteins, its stepwise synthesis process that ensures the purity and integrity of the final product, and its compatibility with a wide range of chemical reactions. The limitations of using Fmoc-Lys(Azido)-Wang resin in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for low yields and impurities.
Zukünftige Richtungen
For Fmoc-Lys(Azido)-Wang resin include the development of new and more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the optimization of its use in the synthesis of large and complex peptides and proteins. Additionally, research into the potential toxicity and environmental impact of Fmoc-Lys(Azido)-Wang resin is needed to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of Fmoc-Lys(Azido)-Wang resin involves the use of solid-phase peptide synthesis. The amino acid derivative is attached to a resin bead, which acts as a support for the synthesis of the peptide or protein. The resin-bound amino acid is then subjected to a series of chemical reactions, including deprotection, coupling, and cleavage, to form the desired peptide or protein.
Wissenschaftliche Forschungsanwendungen
Fmoc-Lys(Azido)-Wang resin is widely used in scientific research for the preparation of peptides and proteins. It is particularly useful for the synthesis of large and complex peptides and proteins that cannot be synthesized by traditional methods. The resin-bound amino acid derivative allows for the synthesis of peptides and proteins in a stepwise manner, which ensures the purity and integrity of the final product.
Eigenschaften
CAS-Nummer |
104234-99-3 |
|---|---|
Produktname |
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Molekularformel |
C39H55N9O9S3 |
Molekulargewicht |
890.1 g/mol |
IUPAC-Name |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Andere CAS-Nummern |
104234-99-3 |
Sequenz |
MLFX |
Synonyme |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)



![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)






![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)